molecular formula C13H9BrN2 B1525716 6-Bromo-3-phenyl-1H-indazole CAS No. 885271-16-9

6-Bromo-3-phenyl-1H-indazole

Cat. No. B1525716
CAS RN: 885271-16-9
M. Wt: 273.13 g/mol
InChI Key: NBDDKVVSMSJOSD-UHFFFAOYSA-N
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Description

6-Bromo-3-phenyl-1H-indazole is a heterocyclic aromatic organic compound . It is a part of the indazole family, which has a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has been summarized in recent studies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of this compound is C13H9BrN2 . The structure of indazoles can be analyzed using various techniques, including in silico molecular docking .


Chemical Reactions Analysis

Indazoles undergo various chemical reactions. For instance, a Cu (OAc) 2 -catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Regioselective Protection and Amine Coupling Reactions : Indazoles, including derivatives like 6-Bromo-3-phenyl-1H-indazole, can undergo regioselective protection under certain conditions, which is crucial for subsequent coupling reactions. This property allows for the synthesis of novel derivatives through Buchwald reactions, highlighting its utility in creating diverse chemical entities (Slade et al., 2009).
  • Annulation to Create Polycyclic Structures : The compound serves as a precursor in palladium-catalyzed annulation processes, enabling the synthesis of annulated 2H-indazoles and triazoles. This method demonstrates the compound's versatility in constructing complex heterocyclic structures (Laleu & Lautens, 2008).

Biological Evaluations

  • Antimicrobial and Antifungal Activities : A study demonstrated the synthesis of novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrids using a precursor similar to this compound, which showed promising in vitro activity against various bacterial and fungal strains, indicating potential antimicrobial applications (Jha & Ramarao, 2017).
  • Synthesis of Antitumor Compounds : The compound has been used in the synthesis of structures with antitumor activities. For example, derivatives synthesized through regioselective processes have been explored for their potential in cancer treatment, showcasing the compound's relevance in medicinal chemistry research (Huang et al., 2005).

Chemical Properties and Reactions

  • Catalytic Arylation and Coupling Reactions : The versatility of this compound is further evidenced by its use in catalytic arylation reactions, which are pivotal for synthesizing compounds with potential agrochemical and pharmaceutical applications. These reactions highlight the importance of indazole derivatives in producing bioactive molecules (Ye et al., 2013).

Safety and Hazards

6-Bromo-3-phenyl-1H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . Much effort has been spent in recent years to develop synthetic approaches to indazoles . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

6-bromo-3-phenyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-10-6-7-11-12(8-10)15-16-13(11)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDDKVVSMSJOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80722935
Record name 6-Bromo-3-phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885271-16-9
Record name 6-Bromo-3-phenyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of (2-amino-4-bromophenyl)(phenyl)methanone (1.0 g, 3.6 mmol) in hydrochloric acid (6N aqueous solution, 5 mL) was added sodium nitrite (0.5 g, 7.2 mmol) over 3 min at 0° C. The mixture was stirred at 0° C. for 30 min before a solution of tin(II) chloride (2.7 g, 14.4 mmol in 5 mL concentrated hydrochloric acid) was added at 0° C. over 5 min. After stirring at 0° C. for 10 min and rt for 1 hr, the reaction mixture was filtered. The solid was washed with water (10 mL), 4N aqueous sodium hydroxide solution, and water (10 mL). The solid was dissolved in dichloromethane (20 mL), washed with brine (10 mL), dried (Na2SO4), and concentrated. Silica gel flash chromatography gave 6-bromo-3-phenyl-1H-indazole (0.42 g, 1.5 mmol, 42% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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